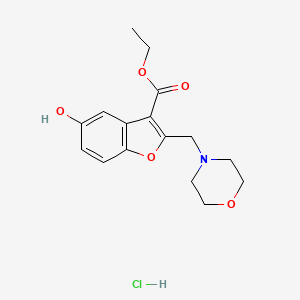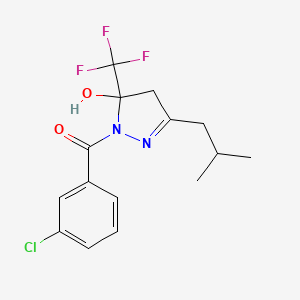
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CZC-54252, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2005 by researchers at Pfizer.
Mechanism of Action
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol acts as a competitive inhibitor of the ATP binding site of kinases. By binding to the ATP binding site, this compound prevents the kinase from phosphorylating its substrates, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in mice. However, further studies are needed to determine the full extent of this compound's biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its specificity for kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that this compound may not be effective against all types of cancer, and further research is needed to determine its potential use in treating other diseases.
Future Directions
Future research on 1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could focus on its potential use in combination therapies with other cancer treatments, such as chemotherapy or radiation therapy. In addition, further studies could investigate the potential use of this compound in treating other diseases, such as autoimmune disorders or inflammatory diseases.
In conclusion, this compound is a small molecule inhibitor that has shown promise in treating cancer by inhibiting kinases involved in cell cycle progression and apoptosis. Further research is needed to determine its full potential as a therapeutic agent and to explore its potential use in treating other diseases.
Scientific Research Applications
1-(3-chlorobenzoyl)-3-isobutyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in treating cancer, specifically as a kinase inhibitor. Research has shown that this compound can inhibit the activity of several kinases, including Aurora A, Aurora B, and FLT3. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
(3-chlorophenyl)-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-9(2)6-12-8-14(23,15(17,18)19)21(20-12)13(22)10-4-3-5-11(16)7-10/h3-5,7,9,23H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMFWYYRBEUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((3S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B3983169.png)
![N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3983171.png)
![1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B3983178.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B3983199.png)
![10-(cyclopropylcarbonyl)-11-(3-fluorophenyl)-3-(4-methoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B3983206.png)
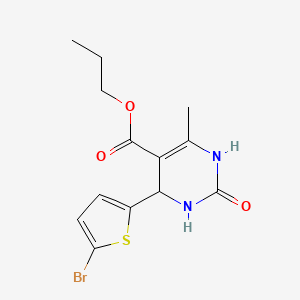
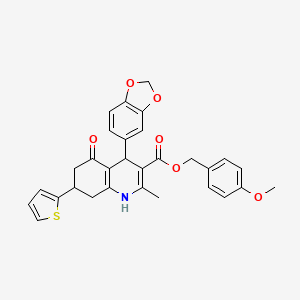


![3-butyl-1-[(3,5-dimethylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983249.png)
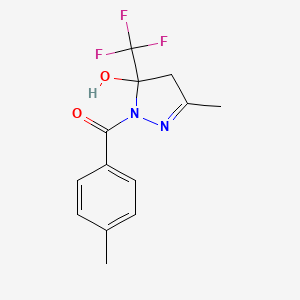
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![2-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-6-methylpyridin-3-ol](/img/structure/B3983284.png)
